Climbazole

説明

CLIMBAZOLE is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

特性

IUPAC Name |

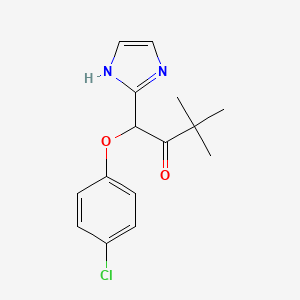

1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEGWHBOCFMBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046555 | |

| Record name | Climbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38083-17-9 | |

| Record name | Climbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38083-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Climbazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038083179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Climbazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15580 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Climbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Climbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Climbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLIMBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N42CW7I54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Pathways Affected by Climbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Climbazole, a widely utilized imidazole antifungal agent, primarily functions by inhibiting fungal ergosterol biosynthesis. However, a growing body of evidence reveals its multifaceted interactions with various mammalian biochemical pathways. This technical guide provides a comprehensive overview of the molecular mechanisms and cellular effects of this compound, with a focus on its impact on steroidogenesis, nuclear receptor signaling, skin biology, and cellular stress responses. Quantitative data from pertinent studies are summarized, detailed experimental methodologies are provided, and key signaling pathways are visually represented to facilitate a deeper understanding of this compound's biological activity. This document is intended to serve as a valuable resource for researchers and professionals in drug development and toxicology.

Introduction

This compound is a topical antifungal agent commonly found in personal care products, particularly anti-dandruff shampoos, for its efficacy against Malassezia species.[1][2] Its primary mechanism of action in fungi is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Disruption of ergosterol synthesis leads to increased cell membrane permeability and ultimately, fungal cell death.[3] Beyond its antifungal properties, this compound has been shown to interact with various mammalian cellular pathways, raising interest in its potential off-target effects and therapeutic applications. This guide delves into the known biochemical pathways affected by this compound in mammalian systems.

Effects on Fungal Ergosterol Biosynthesis

The primary and most well-characterized biochemical pathway affected by this compound is the ergosterol biosynthesis pathway in fungi.

2.1 Mechanism of Action

This compound acts as a non-competitive inhibitor of lanosterol 14α-demethylase (CYP51), a key enzyme in the conversion of lanosterol to ergosterol.[4][5] By binding to the heme iron of the CYP51 enzyme, this compound disrupts the demethylation of lanosterol, leading to an accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane.[6] This alters membrane fluidity and function, inhibiting fungal growth and replication.[3]

2.2 Quantitative Data: Inhibition of Fungal Growth

| Fungal Species | Endpoint | Value | Reference |

| Malassezia | MIC | ~0.06 µg/mL | [5] |

2.3 Experimental Protocol: Antifungal Susceptibility Testing

A common method to determine the minimum inhibitory concentration (MIC) of this compound against fungal species is the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium.

-

Drug Dilution: Serial twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature and for a duration suitable for the growth of the fungal species.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visually inhibits fungal growth.

Endocrine Disruption and Effects on Steroidogenesis

This compound has been identified as an endocrine-disrupting chemical (EDC) due to its interference with mammalian steroid hormone pathways.[7]

3.1 Inhibition of Steroidogenesis

Studies using the human adrenocortical carcinoma cell line (H295R) have demonstrated that this compound inhibits the production of testosterone and estradiol.[8][9] This inhibition is associated with a reduction in the levels of the steroid precursors 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, suggesting a direct or indirect inhibition of the enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1).[8]

3.2 Antagonism of Nuclear Receptors

This compound exhibits antagonistic effects on both the androgen receptor (AR) and the estrogen receptor α (ERα).[8][9] This means it can block the normal binding of androgens and estrogens to their respective receptors, thereby inhibiting their downstream signaling pathways.

3.3 Quantitative Data: Endocrine Disruption

| Target | Effect | Cell Line | Value | Reference |

| Androgen Receptor (AR) | Antagonist | AR-EcoScreen | IC50 = 13.6 µM | [9] |

| Estrogen Receptor α (ERα) | Agonist | hERα-HeLa-9903 | > 10 µM | [9] |

| Testosterone Production | Inhibition | H295R | Effective from 0.3 µM | [8] |

| Estradiol Production | Inhibition | H295R | Effective from 0.3 µM | [8] |

3.4 Experimental Protocol: H295R Steroidogenesis Assay (OECD TG 456)

This in vitro assay is a key method for identifying substances that affect the production of steroid hormones.[1][2][3][4]

-

Cell Culture: H295R cells are cultured in a suitable medium and seeded into multi-well plates.

-

Exposure: Cells are exposed to a range of concentrations of this compound for 48 hours.

-

Hormone Measurement: After exposure, the concentrations of testosterone and estradiol in the cell culture medium are measured using methods like ELISA or LC-MS/MS.

-

Data Analysis: Hormone levels are compared to a vehicle control to determine the inhibitory or stimulatory effects of this compound.

3.5 Signaling Pathway Diagram: Inhibition of Steroidogenesis

Caption: this compound's inhibitory effect on steroidogenesis.

Modulation of Hepatic Cytochrome P450 Enzymes

This compound has been shown to both induce and inhibit various cytochrome P450 (CYP) enzymes in the liver, which can have significant implications for drug metabolism.[5][7][10][11][12]

4.1 Induction and Inhibition of CYP Isoforms

In rat liver microsomes, this compound has been observed to induce the expression of CYP2B1 and CYP3A2 at lower doses.[7][12] However, at higher doses, it failed to increase CYP2B1 levels, suggesting a dose-differential effect.[7] this compound also increased the mRNA levels of CYP2B1.[7][12] Furthermore, it both induced and inhibited aminopyrine N-demethylase activity, a marker for certain CYP activities.[7][12]

4.2 Quantitative Data: CYP Enzyme Modulation

| CYP Isoform | Effect | Species | Dose/Concentration | Reference |

| CYP2B1 | Induction | Rat | Lower doses | [7][12] |

| CYP3A2 | Induction | Rat | Lower doses | [7][12] |

| CYP2B1 | No increase | Rat | Higher doses | [7][12] |

4.3 Experimental Protocol: Analysis of CYP Induction in Rat Liver Microsomes

-

Animal Treatment: Rats are treated with various doses of this compound over a specific period.

-

Microsome Isolation: Livers are harvested, and microsomes are isolated through differential centrifugation.

-

Immunoblot Analysis: The protein levels of specific CYP isoforms (e.g., CYP2B1, CYP3A2) are determined by Western blotting using specific antibodies.

-

Enzyme Activity Assays: The catalytic activity of specific CYPs is measured using probe substrates (e.g., aminopyrine N-demethylase).

-

mRNA Analysis: The expression levels of CYP genes are quantified using Northern blotting or RT-qPCR.

Effects on Skin Biology

Beyond its antifungal action on the scalp, this compound has been shown to directly affect the biology of skin keratinocytes.

5.1 Upregulation of Cornified Envelope Proteins

Microarray analysis of primary human keratinocytes treated with this compound revealed a significant upregulation of genes involved in epidermal differentiation and keratinization.[13][14] Specifically, genes encoding for cornified envelope proteins such as late-cornified envelope (LCE) proteins (e.g., LCE3) and small-proline-rich proteins (SPRR) (e.g., SPRR2) were upregulated.[13] This increase in gene expression was also confirmed at the protein level.[13][14] A stronger skin barrier, through the increase of these proteins, may contribute to the alleviation of dandruff symptoms.[13][14]

5.2 Interaction with Retinoic Acid Metabolism

This compound has been shown to boost the activity of retinoids in the skin. While the exact mechanism is not fully elucidated, it is hypothesized that this compound may inhibit the cytochrome P450 enzymes responsible for the breakdown of retinoic acid (e.g., CYP26 family), leading to increased local concentrations and enhanced retinoid activity.

5.3 Experimental Protocol: Microarray Analysis of Keratinocytes

-

Cell Culture and Treatment: Primary human keratinocytes are cultured and treated with this compound at a non-cytotoxic concentration.

-

RNA Extraction: Total RNA is extracted from the treated and control cells.

-

Microarray Hybridization: The labeled cRNA is hybridized to a microarray chip containing probes for thousands of human genes.

-

Data Acquisition and Analysis: The microarray is scanned, and the signal intensities are quantified. Bioinformatic analysis is then performed to identify differentially expressed genes and affected pathways.

-

Validation: The expression changes of key genes are validated using techniques like RT-qPCR and protein analysis (ELISA or Western blotting).

5.4 Experimental Workflow Diagram: Keratinocyte Gene Expression Analysis

Caption: Workflow for analyzing this compound's effect on keratinocyte gene expression.

Induction of Oxidative Stress and Apoptosis

Recent studies have indicated that this compound can induce oxidative stress and apoptosis in various cell types.

6.1 Induction of Reactive Oxygen Species (ROS)

Exposure to this compound has been associated with an increase in the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components such as lipids, proteins, and DNA.

6.2 Activation of Apoptotic Pathways

The induction of oxidative stress by this compound can subsequently trigger apoptotic cell death. This may involve the activation of caspase cascades, key mediators of apoptosis.

6.3 Experimental Protocol: Measurement of ROS and Apoptosis

-

ROS Detection:

-

Cells are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

After treatment with this compound, the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

-

-

Apoptosis Assay (Caspase-3/7 Activity):

-

A luminogenic substrate for caspases-3 and -7 is added to this compound-treated and control cells.

-

In the presence of active caspases, the substrate is cleaved, leading to the production of a luminescent signal.

-

The luminescence is measured using a luminometer.

-

Potential Interaction with the Hedgehog Signaling Pathway

While direct evidence for this compound's interaction with the Hedgehog (Hh) signaling pathway is limited, other azole antifungals have been shown to modulate this pathway. The Hh pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. Further research is needed to determine if this compound has a significant effect on this pathway.

Conclusion

This compound's biochemical effects extend far beyond its primary antifungal activity. As an endocrine-disrupting chemical, it can interfere with steroid hormone synthesis and action. Its modulation of hepatic CYP enzymes suggests a potential for drug-drug interactions. Furthermore, its ability to influence skin barrier function, induce oxidative stress, and trigger apoptosis highlights its complex interactions with mammalian cells. This in-depth technical guide provides a foundation for further research into the diverse biological activities of this compound, which is essential for a comprehensive understanding of its safety profile and potential for novel therapeutic applications.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 2. tripod.nih.gov [tripod.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. 2.6. Gli-Luciferase Assay [bio-protocol.org]

- 5. promega.com [promega.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Induction and inhibition of cytochrome P450 and drug-metabolizing enzymes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. web.stanford.edu [web.stanford.edu]

- 9. promega.com [promega.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound is a new potent inducer of rat hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

The Discovery and Synthesis of Climbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Climbazole is a topical antifungal agent widely utilized in the treatment of fungal skin infections, most notably dandruff and seborrheic dermatitis. Its efficacy stems from the targeted inhibition of ergosterol biosynthesis, an essential pathway for fungal cell membrane integrity. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in research and drug development. Detailed experimental protocols derived from key patents, quantitative data on its physicochemical properties and antifungal activity, and visual representations of its synthesis and mode of action are presented to facilitate a deeper understanding and further research into this important compound.

Introduction

This compound, chemically known as 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one, is a synthetic imidazole derivative.[1] It was developed by Bayer in 1977 and has since become a prominent active ingredient in a variety of dermo-cosmetic and pharmaceutical preparations.[2] Its primary application is in anti-dandruff shampoos and other topical formulations designed to combat fungal skin conditions.[3][4] this compound exhibits a broad spectrum of antifungal activity, particularly against Malassezia species (formerly Pityrosporum ovale), the fungi implicated in the pathogenesis of dandruff.[5][6] This guide will delve into the technical aspects of its discovery, chemical synthesis, and the molecular mechanism by which it exerts its antifungal effects.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[3][7] It is characterized by its insolubility in water but is soluble in various organic solvents, including ethanol, dimethyl sulfoxide (DMSO), glycols, and certain perfume oils.[3][8] This solubility profile is a key consideration in the formulation of topical products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₁₇ClN₂O₂ | [7] |

| Molecular Weight | 292.76 g/mol | [9][10] |

| Appearance | White to off-white solid powder/crystals | [3][10] |

| Melting Point | 94.0 - 98.0 °C | [3] |

| Boiling Point | 412 °C | [7] |

| Solubility | Insoluble in water; Soluble in DMSO, ethanol | [3] |

| Purity (typical) | > 98.3% | [10] |

| Loss on Drying | < 0.5% | [3] |

| Sulfated Ash | < 0.2% | [3] |

Synthesis of this compound

The synthesis of this compound has been described through various patented methods. A common approach involves the reaction of a chloroether ketone with imidazole in the presence of a base and an organic solvent.

General Synthesis Pathway

A prevalent synthetic route involves the reaction of 1-chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (chloroether ketone) with imidazole. This reaction is typically carried out in an organic solvent such as toluene, with an acid-binding agent or catalyst.[2][11]

Experimental Protocols

The following protocols are derived from patented synthesis methods and provide a more detailed look into the production of this compound.

Method 1: Synthesis from Chloroether Ketone and Imidazole [11][12]

This method describes a high-purity synthesis of this compound.

-

Reaction Setup:

-

To a reaction vessel, add 200-320 parts by mass of toluene, 100 parts of 1-chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one (chloroether ketone), 30-70 parts of imidazole, and 5-12 parts of an acid binding agent (e.g., N,N-dimethylbenzylamine).

-

Heat the mixture to 100-110 °C and maintain for 3-5 hours with stirring.

-

-

Work-up and Primary Crystallization:

-

After the reaction is complete, add 80-100 parts by mass of water and wash the mixture at 50-60 °C.

-

Allow the layers to separate and remove the aqueous layer.

-

Cool the organic layer to 30-35 °C to induce crystallization.

-

Isolate the crude this compound product by filtration.

-

-

Recrystallization for High Purity:

-

Dissolve 100 parts by mass of the crude this compound in 200-400 parts by mass of toluene by heating to 80-90 °C.

-

Add 1-3 parts by mass of activated carbon and perform a hot filtration.

-

Cool the filtrate to 30-35 °C to allow for recrystallization.

-

Collect the purified this compound crystals by centrifugation and dry at 65-79 °C.

-

A reported yield for a similar process is approximately 93%, with a purity of 99%.[2]

Method 2: Alternative Synthesis and Purification [1][13]

This method details a synthesis followed by a specific purification process.

-

Synthesis:

-

React 4-chlorophenol and sodium methylate in methanol with 1-bromo-3,3-dimethyl-1-(imidazol-1-yl)-butan-2-one hydrobromide.

-

The resulting residue is partitioned between ether and water.

-

The organic phase is separated and washed successively with sodium hydroxide solution, water, and sodium chloride solution.

-

The organic phase is dried over sodium sulfate.

-

The solvent is distilled off, and the residue is recrystallized from cyclohexane.

-

This method reports a yield of 70% of the theoretical value.[1][13]

-

Mechanism of Action

This compound, like other imidazole and triazole antifungal agents, functions by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane.[4]

Inhibition of Lanosterol 14α-Demethylase

The primary molecular target of this compound is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51).[4][6] This enzyme is essential for the conversion of lanosterol to ergosterol. By binding to the heme iron in the active site of this enzyme, this compound disrupts the demethylation of lanosterol.[6] This inhibition leads to the accumulation of lanosterol and other 14α-methylated sterols in the fungal cell membrane, which in turn disrupts the membrane's structure and function, increases its permeability, and ultimately leads to fungal cell death.[4]

Antifungal Activity

This compound demonstrates potent activity against a range of fungi, particularly the yeast Malassezia furfur, which is strongly associated with dandruff.

Table 2: Antifungal Activity of this compound

| Organism | MIC Range (µg/mL) | Reference(s) |

| Pityrosporum ovale (Malassezia furfur) | < 0.06 - 1 | [5] |

| Malassezia globosa | 62.5 - 125 | [14] |

| Malassezia restricta | 62.5 - 125 | [14] |

| Candida albicans | 12.5 - 50 (for a non-azole inhibitor with a similar mechanism) | [15] |

| Aspergillus niger | 50 - 100 (for a non-azole inhibitor with a similar mechanism) | [15] |

Note: Data for Candida albicans and Aspergillus niger are for a different lanosterol demethylase inhibitor and are included for comparative context.

Conclusion

This compound is a well-established and effective antifungal agent with a clear mechanism of action and several well-documented synthetic pathways. Its targeted inhibition of fungal ergosterol biosynthesis makes it a valuable tool in the management of superficial fungal infections. This technical guide provides researchers and drug development professionals with a foundational understanding of this compound's discovery, synthesis, and mode of action, which can serve as a basis for further innovation in the development of antifungal therapies and formulations. The provided experimental protocols, while derived from patents, offer a solid starting point for laboratory-scale synthesis and further process optimization.

References

- 1. US20050107454A1 - Process for the purification of this compound - Google Patents [patents.google.com]

- 2. CN100532366C - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. macsenlab.com [macsenlab.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound | Antibiotic | Antifungal | TargetMol [targetmol.com]

- 6. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. specialchem.com [specialchem.com]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

- 9. This compound | C15H17ClN2O2 | CID 37907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ec.europa.eu [ec.europa.eu]

- 11. CN107501189A - A kind of preparation method of high-purity this compound - Google Patents [patents.google.com]

- 12. ar.tnjchem.com [ar.tnjchem.com]

- 13. EP1531152A1 - Process for purification of climbazol - Google Patents [patents.google.com]

- 14. scientificeditorial.com [scientificeditorial.com]

- 15. A non-azole inhibitor of lanosterol 14 alpha-methyl demethylase in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Climbazole Compendium: A Technical Guide to its Structure-Activity Relationship and Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Climbazole, a topical azole antifungal agent, is widely utilized in the treatment of fungal skin infections, most notably dandruff and seborrhoeic dermatitis.[1][2] Its efficacy stems from the targeted inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and its broader biological effects. While specific SAR studies on this compound derivatives are not extensively available in public literature, this guide extrapolates key structural determinants for its antifungal activity based on the broader class of imidazole antifungals. Detailed experimental protocols for assessing antifungal efficacy and cellular impacts are provided, alongside quantitative data and visual representations of key biological pathways and experimental workflows to support further research and development in this area.

Introduction

This compound ((RS)-1-(4-Chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one) is a synthetic imidazole derivative with potent, broad-spectrum antifungal activity.[4][5] It is a key active ingredient in numerous over-the-counter anti-dandruff shampoos and topical treatments due to its high efficacy against Malassezia species, the primary causative agent of dandruff.[1][2] Like other azole antifungals, this compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a cascade of downstream effects, ultimately compromising fungal cell membrane integrity and inhibiting fungal growth.[3] Beyond its antifungal properties, recent studies have highlighted this compound's potential to interact with mammalian cellular pathways, including steroidogenesis and hormone receptor signaling, necessitating a comprehensive understanding of its biological activity.[7][8]

Structure-Activity Relationship (SAR) of this compound

A detailed structure-activity relationship for this compound, based on the synthesis and biological evaluation of a wide array of its derivatives, is not extensively documented in publicly available scientific literature. However, by examining the structure of this compound in the context of other imidazole and triazole antifungals, we can infer the critical pharmacophoric features likely responsible for its antifungal activity.

The core structure of this compound can be dissected into three key moieties: the imidazole ring, the p-chlorophenoxy group, and the tert-butyl ketone side chain.

-

Imidazole Ring: The unsubstituted imidazole ring is a hallmark of this class of antifungals and is essential for activity. The lone pair of electrons on the N3 nitrogen of the imidazole ring coordinates with the heme iron atom in the active site of the fungal CYP51 enzyme, leading to its inhibition.[9]

-

p-Chlorophenoxy Group: This lipophilic aromatic group contributes to the overall hydrophobicity of the molecule, facilitating its penetration into the fungal cell membrane. The chlorine atom at the para position is a common feature in many azole antifungals and is believed to enhance binding affinity to the target enzyme through hydrophobic and electronic interactions within the active site.

-

Tert-butyl Ketone Side Chain: This bulky, hydrophobic side chain is crucial for orienting the molecule within the active site of CYP51 and establishing van der Waals interactions with hydrophobic amino acid residues. The steric bulk of the tert-butyl group likely plays a significant role in the potency and selectivity of this compound.

Future research focusing on the systematic modification of these three structural components would be invaluable in elucidating a precise SAR for this compound and in the rational design of novel antifungal agents with improved efficacy and safety profiles.

Mechanism of Action

Inhibition of Fungal Ergosterol Biosynthesis

The primary antifungal mechanism of this compound is the inhibition of ergosterol biosynthesis.[3] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

This compound specifically targets and inhibits lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme.[6] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol. By binding to the heme iron in the active site of CYP51, this compound prevents the substrate from binding and being metabolized.[9]

The inhibition of CYP51 leads to two major consequences for the fungal cell:

-

Depletion of Ergosterol: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and function.

The culmination of these effects is the inhibition of fungal growth (fungistatic activity) and, at higher concentrations, fungal cell death (fungicidal activity).

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Quantitative Antifungal Activity of this compound

This compound exhibits potent in vitro activity against a range of fungi, particularly the Malassezia species implicated in dandruff. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's efficacy.

| Fungal Species | MIC Range (µg/mL) | Median/Mean MIC (µg/mL) | Reference(s) |

| Malassezia furfur | <0.03 - 2 | 0.03 (median) | [3] |

| Malassezia furfur | <0.06 - 0.5 | <0.06 (median) | [10] |

| Malassezia globosa | 62.5 - 125 | - | [1] |

| Pityrosporum ovale | <0.06 - 1 | 0.06 (median) |

Effects on Mammalian Cells

While this compound is primarily used as a topical antifungal agent, in vitro studies have revealed its potential to interact with mammalian cellular systems.

Inhibition of Steroidogenesis

Research has shown that this compound can inhibit steroidogenesis in mammalian cells. Specifically, in H295R human adrenocortical carcinoma cells, this compound treatment (starting from 0.3 µM) led to a decrease in the secreted levels of testosterone and estradiol.[7] This was associated with reduced levels of the steroid precursors 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, suggesting an inhibitory effect on the enzyme cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1).[7]

Androgen and Estrogen Receptor Antagonism

This compound has also been shown to exert antagonistic effects on both androgen and estrogen α receptors in vitro.[7] This indicates that this compound can block the normal signaling pathways of these steroid hormones, which could have implications for endocrine function.

Cytotoxicity

Cytotoxicity studies using the MTT assay have been conducted on various human cancer cell lines and a normal cell line (HEK293). These studies aimed to assess the potential of a this compound-alcohol compound as an anticancer agent. The results indicated that the compound induced a mild decrease in cell viability but did not exhibit significant selective cytotoxicity towards cancer cells within the tested concentration range.

| Cell Line | IC50 (µM) |

| HT-29 (Colon Cancer) | 179.2 |

| MKN28 (Gastric Cancer) | 168.1 |

| A549 (Lung Cancer) | 164.1 |

| MDA-MB-231 (Breast Cancer) | 158.6 |

| HEK293 (Normal Kidney) | 169.8 |

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal isolate.

Materials:

-

Fungal isolate

-

This compound stock solution (in a suitable solvent like DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well U-bottom microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium to obtain fresh colonies.

-

Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations.

-

Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

-

-

Inoculation:

-

Add the prepared fungal inoculum to each well (except the negative control) to a final volume of 200 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength using a microplate reader.

-

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Ergosterol Biosynthesis Inhibition Assay

Objective: To quantify the inhibition of ergosterol biosynthesis in fungal cells treated with this compound.

Materials:

-

Fungal culture

-

This compound

-

Saponification reagent (e.g., alcoholic potassium hydroxide)

-

Heptane

-

Spectrophotometer capable of UV scanning

Procedure:

-

Cell Culture and Treatment:

-

Grow the fungal culture to mid-log phase.

-

Expose the fungal cells to various concentrations of this compound for a defined period.

-

-

Cell Harvesting and Saponification:

-

Harvest the fungal cells by centrifugation.

-

Resuspend the cell pellet in the saponification reagent and incubate at an elevated temperature (e.g., 80°C) to break open the cells and hydrolyze lipids.

-

-

Sterol Extraction:

-

After cooling, extract the non-saponifiable lipids (including ergosterol) with heptane.

-

-

Spectrophotometric Analysis:

-

Scan the absorbance of the heptane extract from 240 to 300 nm. Ergosterol has a characteristic four-peaked absorbance spectrum in this range.

-

Quantify the amount of ergosterol based on the absorbance at specific wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of ergosterol inhibition for each this compound concentration compared to the untreated control.

-

In Vitro CYP17A1 Inhibition Assay using H295R Cells

Objective: To assess the inhibitory effect of this compound on CYP17A1 activity in a human cell line.

Materials:

-

H295R human adrenocortical carcinoma cells

-

Cell culture medium and supplements

-

Forskolin (to stimulate steroidogenesis)

-

This compound

-

ELISA kits or LC-MS/MS for steroid quantification

Procedure:

-

Cell Culture:

-

Culture H295R cells in multi-well plates until they reach near-confluence.

-

-

Compound Exposure:

-

Replace the growth medium with fresh medium containing various concentrations of this compound.

-

-

Stimulation of Steroidogenesis:

-

Add forskolin to the wells to stimulate the production of steroid hormones.

-

-

Incubation:

-

Incubate the plates for 24-48 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

Steroid Quantification:

-

Measure the concentrations of key steroid hormones (e.g., testosterone, 17α-hydroxyprogesterone) in the supernatant using ELISA or LC-MS/MS.

-

-

Data Analysis:

-

Determine the effect of this compound on the production of each steroid to identify the point of inhibition in the steroidogenesis pathway.

-

Conclusion

This compound is a highly effective antifungal agent with a well-established mechanism of action centered on the inhibition of fungal ergosterol biosynthesis via the CYP51 enzyme. While its clinical utility in topical applications is clear, a comprehensive understanding of its structure-activity relationship through the study of its derivatives is an area ripe for further investigation. The in vitro effects of this compound on mammalian steroidogenesis and hormone receptor signaling warrant further exploration to fully characterize its toxicological profile. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to develop novel and improved antifungal therapies.

References

- 1. scientificeditorial.com [scientificeditorial.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of novel miconazole analogues containing selenium as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and preliminary biological evaluation of a novel triazole analogue of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal this compound alters androgenic pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A facile synthesis of novel miconazole analogues and the evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Literature Review of Climbazole's Potential in Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Executive Summary

Climbazole, a widely used topical antifungal agent, presents a paradoxical profile when considered for applications in neurodegenerative diseases. As an imidazole derivative, it belongs to a class of compounds that includes molecules demonstrating promising neuroprotective and anti-inflammatory properties in preclinical models. However, the limited research directly investigating this compound in a neurological context reveals potential neurotoxicity and pro-inflammatory effects, particularly in non-mammalian models. This technical guide synthesizes the current, albeit sparse, literature on this compound and its analogs in the context of neurodegeneration, highlighting the critical knowledge gaps and outlining the necessary experimental pathways to ascertain its therapeutic potential, or lack thereof. We present available quantitative data, detail relevant experimental protocols from related studies, and visualize key signaling pathways to provide a comprehensive overview for the research and drug development community.

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates neuroinflammation, excitotoxicity, and mitochondrial dysfunction as common underlying mechanisms in the pathology of these devastating disorders. The imidazole class of compounds has garnered interest for their potential to modulate these pathways. This review focuses on this compound, an imidazole antifungal, and explores the theoretical and experimental basis for its potential role in neurodegenerative disease, while also critically evaluating the existing evidence that suggests it may be detrimental.

This compound and its Analogs: A Review of Neurological Effects

Direct research into the effects of this compound on the central nervous system is in its infancy. However, studies on related imidazole antifungals provide a foundation for hypothesis generation.

This compound: The Limited and Conflicting Evidence

This compound is primarily known for its use in anti-dandruff shampoos.[1] Its mechanism of action as an antifungal is the inhibition of the 14α-demethylase enzyme, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes.[2][3]

A study in grass carp has raised significant concerns about the potential neurotoxicity of this compound. Exposure to this compound was found to activate the nuclear factor kappa B (NF-κB) pathway in the brain, leading to increased inflammation, apoptosis, and neuronal death.[4] The same study also suggested that this compound could disrupt the gut-brain axis and the blood-brain barrier.[4] In another study on the same species, this compound was shown to induce oxidative stress, inflammation, and apoptosis in the gut, which could have indirect effects on the central nervous system.[5]

In mammalian cells, one study found that this compound alters androgenic pathways, indicating a potential for systemic effects.[6] Another study on human keratinocytes showed that this compound treatment led to changes in gene expression related to the immune response, but did not specifically implicate the NF-κB pathway in a pro- or anti-inflammatory manner in this cell type.[7]

To date, there are no published studies investigating the effects of this compound in mammalian models of neurodegenerative diseases. Furthermore, there is no available data on its ability to cross the mammalian blood-brain barrier.

Miconazole: A Neuroprotective Analog?

In stark contrast to the findings for this compound in fish, the related imidazole antifungal miconazole has demonstrated neuroprotective and anti-inflammatory properties in mammalian models. In a mouse model of lipopolysaccharide (LPS)-induced memory loss, miconazole was found to inhibit neuroinflammation by suppressing the activation of NF-κB and the production of inducible nitric oxide synthase (iNOS).[8] It has also been shown to promote myelin regeneration by activating the MAPK signaling pathway and to stimulate post-ischemic neurogenesis.[9]

Clotrimazole: Another Promising Analog

Clotrimazole, another imidazole antifungal, has also shown neuroprotective effects. It has been found to reduce neuronal death in cultured rat hippocampal and cerebellar granule cells exposed to glutamate-induced excitotoxicity and oxygen-glucose deprivation.[10] The proposed mechanism for this protection is the partial blockade of N-methyl-D-aspartate (NMDA) receptor-gated channels, which in turn reduces calcium overload and prevents the collapse of the mitochondrial membrane potential.[10][11] A patent has also been filed for the use of clotrimazole in the treatment of Huntington's and Alzheimer's diseases.[12]

Other Imidazole Antifungals

Other imidazole antifungals have a mixed profile. Ketoconazole has been associated with neurological side effects in humans, including weakness, paralysis, and tremor.[13] Sertaconazole, on the other hand, has been shown to have anti-inflammatory properties through the activation of the p38/COX2/PGE2 pathway, in addition to its antifungal activity.[14]

Quantitative Data from Related Studies

Due to the absence of direct studies on this compound in neurodegenerative diseases, we present quantitative data from studies on the neuroprotective effects of the related imidazole antifungal, clotrimazole.

| Compound | Model System | Insult | Concentration | Effect | Reference |

| Clotrimazole | Cultured rat cerebellar granule cells | Oxygen/glucose deprivation | 10 µM | Potent reduction in cell death | [10] |

| Clotrimazole | Cultured hippocampal neurons | Glutamate excitotoxicity | 10 µM | Potent reduction in cell death | [10] |

| Clotrimazole | Cultured cerebellar granule cells | Glutamate excitotoxicity | 10 µM | Potent reduction in cell death | [10] |

| Clotrimazole | Patch-clamped hippocampal pyramidal neurons | NMDA receptor activation | 10-50 µM | Decrease in NMDA receptor-mediated current amplitude | [10] |

Key Experimental Protocols

To facilitate future research into the potential neurological effects of this compound, we provide detailed methodologies for key experiments cited in the literature for related compounds.

In Vitro Neuroprotection Assay (adapted from Andreoli et al., 2003)[10]

-

Cell Culture: Primary cultures of cerebellar granule cells are prepared from 8-day-old Wistar rat pups. The cerebella are dissected, minced, and trypsinized. Cells are plated on poly-L-lysine-coated dishes in basal Eagle's medium supplemented with 10% fetal calf serum, 2 mM glutamine, and 25 mM KCl.

-

Oxygen-Glucose Deprivation (OGD): After 8 days in vitro, the culture medium is replaced with a glucose-free balanced salt solution. The cultures are then placed in an anaerobic chamber with an atmosphere of 95% N2 and 5% CO2 for 30 minutes at 37°C.

-

Drug Treatment: this compound (or other test compounds) is added to the culture medium 24 hours before the OGD insult and is also present during the insult.

-

Assessment of Cell Death: 24 hours after the OGD insult, cell viability is assessed by measuring the activity of lactate dehydrogenase (LDH) released into the culture medium.

Measurement of Intracellular Calcium (adapted from Andreoli et al., 2003)[10]

-

Cell Culture: Hippocampal neurons are prepared from fetal rats and cultured for 10-14 days.

-

Fluorescent Imaging: Cells are loaded with the calcium-sensitive dye Fluo-3 AM.

-

Stimulation: Cells are exposed to glutamate to induce an excitotoxic insult.

-

Drug Treatment: this compound is applied before and during the glutamate stimulation.

-

Data Acquisition: Changes in intracellular calcium concentration are monitored using a confocal laser scanning microscope.

In Vivo Neuroinflammation Model (adapted from Yeo et al., 2020)[8]

-

Animal Model: Male C57BL/6 mice are used.

-

Induction of Neuroinflammation: Mice are injected intraperitoneally with lipopolysaccharide (LPS).

-

Drug Administration: this compound is administered orally or intraperitoneally at various doses and time points relative to the LPS injection.

-

Behavioral Testing: Cognitive function is assessed using the Morris water maze and passive avoidance tests.

-

Immunohistochemistry and Western Blotting: Brain tissue is collected and analyzed for markers of neuroinflammation (e.g., Iba-1 for microglia, GFAP for astrocytes), and key signaling proteins (e.g., phosphorylated NF-κB, iNOS).

Signaling Pathways

The contradictory evidence surrounding this compound and its analogs necessitates a careful examination of the implicated signaling pathways.

The NF-κB Signaling Pathway: Pro- or Anti-inflammatory?

The nuclear factor kappa B (NF-κB) pathway is a critical regulator of inflammation. In the context of neurodegeneration, its overactivation is generally considered detrimental. The finding that this compound activates this pathway in the brains of fish is a significant cause for concern.[4] Conversely, the demonstration that miconazole inhibits NF-κB activation in a mammalian model of neuroinflammation suggests a potential for beneficial modulation of this pathway by some imidazole derivatives.[8] This discrepancy is a critical area for future research.

Caption: Contrasting effects of this compound and Miconazole on the NF-κB pathway.

NMDA Receptor and Calcium Homeostasis

The findings with clotrimazole suggest that some imidazole antifungals may exert neuroprotective effects by modulating NMDA receptor activity and maintaining calcium homeostasis.[10] Excitotoxicity, mediated by the overactivation of NMDA receptors and subsequent calcium influx, is a key pathological process in several neurodegenerative diseases.

Caption: Proposed mechanism of Clotrimazole's neuroprotective effect.

Discussion and Future Directions

The current body of literature presents a compelling yet confounding case for the investigation of this compound in neurodegenerative diseases. The neuroprotective and anti-inflammatory effects observed with its analogs, miconazole and clotrimazole, in mammalian models provide a strong rationale for further exploration. However, the pro-inflammatory and neurotoxic effects of this compound observed in fish models cannot be ignored and raise significant safety concerns.

The path forward requires a systematic and cautious approach. Key research priorities should include:

-

Clarifying the effect of this compound on the NF-κB pathway in mammalian neuronal and glial cells. This is the most critical step to resolve the conflicting data.

-

Evaluating the neuroprotective versus neurotoxic potential of this compound in in vitro mammalian models of neurodegeneration. This should include assays for excitotoxicity, oxidative stress, and apoptosis.

-

Determining the blood-brain barrier permeability of this compound in mammals. This is a fundamental prerequisite for any potential CNS therapeutic.

-

Conducting in vivo studies in mammalian models of neurodegenerative diseases. Should in vitro studies yield promising results and a favorable safety profile, investigation in rodent models of Alzheimer's, Parkinson's, or other relevant diseases would be warranted.

Conclusion

This compound's potential role in neurodegenerative diseases is a double-edged sword. While its chemical similarity to neuroprotective imidazole antifungals offers a glimmer of hope, the specter of neurotoxicity and pro-inflammatory effects looms large. At present, there is insufficient evidence to advocate for its development as a neurotherapeutic agent. However, the conflicting data and the potential for class-wide effects of imidazole antifungals underscore the need for rigorous and targeted research to definitively characterize the neurobiological activity of this compound. This technical guide serves as a roadmap for such investigations, providing the necessary background, data, and experimental frameworks to guide future studies in this intriguing and high-risk, high-reward area of drug discovery.

References

- 1. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational development of topical this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. Vagistat-1 (Tioconazole): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. The azole biocide this compound induces oxidative stress, inflammation, and apoptosis in fish gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antifungal this compound alters androgenic pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound increases expression of cornified envelope proteins in primary keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal drug miconazole ameliorated memory deficits in a mouse model of LPS-induced memory loss through targeting iNOS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Neuroprotective effects of the antifungal drug clotrimazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. WO2007002497A1 - Method of treating neurological disorders using clotrimazole and derivatives thereof - Google Patents [patents.google.com]

- 13. Ketoconazole-induced neurologic sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sertaconazole - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Climbazole for Research Professionals

Introduction

Climbazole (CAS No: 38083-17-9) is a widely utilized imidazole antifungal agent, prominent in dermatological and personal care formulations.[1][2] Structurally, it is identified as 1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one.[3][4] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes, by targeting the enzyme lanosterol 14α-demethylase.[5][6][7] This disruption leads to compromised membrane integrity and eventual fungal cell death.[5] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and mechanistic diagrams to support research and development activities.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for formulation development, analytical method design, and understanding its biological behavior.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₅H₁₇ClN₂O₂ | [1][3][8] |

| Molecular Weight | 292.76 g/mol | [1][3][4][8] |

| Physical Form | White to off-white crystalline solid/powder | [1][3][9] |

| Melting Point | 94 - 100 °C | [1][3][8][10][11][12] |

| Boiling Point (Predicted) | 447.5 ± 40.0 °C | [12][13] |

| Density (Predicted) | 1.17 - 1.32 g/cm³ at 20 °C | [9][12][14] |

| pKa (Predicted) | 5.66 ± 0.22 | [12][13][15] |

| Refractive Index | 1.54 | [1][10][12] |

Table 2: Solubility and Partitioning Characteristics of this compound

| Property | Value | Conditions | References |

| Water Solubility | 0.058 g/L (58 mg/L) | at 25 °C | [9][12] |

| Insoluble / Partially Soluble | General | [9][10][11][12] | |

| LogP (n-octanol/water) | 3.83 | at 25 °C | [9][12][15] |

| 3.76 | Estimated | [16] | |

| Solubility in Organic Solvents | Soluble | Ethanol, Methanol, DMSO, Isopropanol, Chloroform (slightly), Acetone, Toluene, Ethyl Acetate | [8][9][10][17] |

| Soluble | Glycols (e.g., Propylene Glycol), Surfactants, Perfume Oils | [9][18][19] |

Spectroscopic Profile

The spectroscopic properties of this compound are essential for its identification and quantification.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data | Solvent / Conditions | References |

| UV-Visible Spectroscopy | λmax at 222 nm | Ethanol | [20][21] |

| λmax at 225 nm | Methanol/Water/Ammonium Acetate | [22][23] | |

| λmax at 256 nm | Methanol:Water (50:50) | ||

| Peaks at 276 nm and 283 nm | Not specified | [16] | |

| Thin Layer Chromatography (TLC) | Rf = 0.60 | SiO₂; Dichloromethane:Methanol (9:1) | [3] |

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are standard protocols for determining key physicochemical parameters of this compound.

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

-

Preparation of Media: Prepare aqueous buffer solutions across a pH range relevant to biological systems (e.g., pH 1.2, 4.5, and 6.8).[24] A standard temperature of 37 ± 1 °C should be maintained to mimic physiological conditions.[24]

-

Sample Preparation: Add an excess amount of this compound powder to vials containing a known volume of the prepared buffer solutions. This ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can establish the time required to reach a plateau in concentration.[24]

-

Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation at high speed or by filtration using a syringe filter (e.g., 0.45 µm PVDF) that does not bind the analyte.

-

Quantification: Aspirate a precise volume of the clear supernatant. Dilute the sample appropriately with a suitable solvent (e.g., ethanol or methanol).

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[24] The solubility is reported in units such as mg/L or µg/mL.

This protocol is suitable for the quantitative analysis of this compound in bulk or simple formulations.

-

Instrument Setup: Use a calibrated double beam UV-Visible spectrophotometer.[21]

-

Solvent Selection: Use a solvent in which this compound is freely soluble and that is transparent in the UV range of interest. 99.9% Ethanol is a common choice.[20][21]

-

Wavelength Determination (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For this compound in ethanol, λmax is approximately 222 nm.[20][21]

-

Preparation of Standards: Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL) in the solvent. From this stock, create a series of calibration standards by serial dilution to cover a linear range (e.g., 5–25 µg/mL).[20]

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting curve should be linear and pass through the origin, with a correlation coefficient (R²) of >0.99.[20]

-

Sample Analysis: Prepare the unknown sample by dissolving it in the solvent and diluting it to fall within the concentration range of the calibration curve. Measure its absorbance at λmax and determine the concentration by interpolating from the calibration curve.

HPLC provides a more specific and sensitive method for quantifying this compound, especially in complex matrices like shampoos or creams.[22][25]

-

Chromatographic System: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[22][26]

-

Column: A reverse-phase C18 or C8 column is typically used.[22][26] For example, a Lichrospher® RP-8 (5µm, 150mm x 4.6mm) column.[22]

-

Mobile Phase: A mixture of an organic solvent and an aqueous buffer is common. An example is a 7:3 (v/v) mixture of Methanol (containing mono isopropylamine) and an aqueous Ammonium Acetate solution.[22] Another reported mobile phase is a 60:40 mixture of Acetonitrile and phosphate buffer (pH 7.4).[26]

-

Chromatographic Conditions:

-

Standard and Sample Preparation: Prepare stock solutions, calibration standards, and unknown samples in a suitable diluent (e.g., the mobile phase or a component of it). Samples should be filtered through a 0.45 µm filter before injection.

-

Analysis and Quantification: Inject the standards to generate a calibration curve by plotting peak area against concentration. Inject the unknown samples and quantify the this compound concentration based on the standard curve.

Mechanism of Action and Biological Interactions

This compound's primary antifungal activity stems from its role as a sterol demethylation inhibitor.[27] It also interacts with mammalian enzyme systems, which is a critical consideration in drug development and toxicology.

As an azole antifungal, this compound targets the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7] This enzyme is a key catalyst in the conversion of lanosterol to ergosterol, an essential component for maintaining the integrity and fluidity of the fungal cell membrane.[5][28] By inhibiting this step, this compound disrupts the membrane structure, leading to increased permeability and ultimately, cell death.[5]

Caption: this compound inhibits the CYP51 enzyme, blocking ergosterol synthesis.

Research has shown that this compound can also interact with mammalian cytochrome P450 (CYP) enzymes in the liver. Studies in rats indicate that this compound is a potent inducer of several CYP isoforms, including CYP2B1 and CYP3A2.[29][30][31] This induction can lead to an increase in the metabolism of other drugs and xenobiotics.[29] Furthermore, this compound has been shown to decrease the activity of CYP17A1, an enzyme involved in steroidogenesis, which highlights its potential as an endocrine-disrupting chemical.[32] These interactions are dose-dependent and crucial for assessing the toxicological profile of the compound.[30]

Caption: this compound's dual effects on mammalian CYP enzyme induction and inhibition.

Stability and Formulation Considerations

This compound exhibits excellent stability under various conditions, making it a versatile ingredient for formulations.

-

pH Stability: It is stable in acidic and neutral pH ranges (typically pH 4-7).[9][15]

-

Thermal and Light Stability: The compound shows good stability against heat and light.[9][18]

-

Hygroscopicity: this compound is not hygroscopic, meaning it does not readily absorb moisture from the air.[9][18]

-

Compatibility: It is compatible with a wide range of common cosmetic ingredients, including surfactants and perfume oils.[9][18] It does not form colored complexes with metal ions, preventing discoloration in final products.[18][19]

-

Formulation Strategy: Due to its low water solubility, formulation strategies often involve dissolving this compound in organic solvents, glycols (like propylene glycol), or surfactant systems before incorporation into an aqueous base.[9][19]

This guide provides a foundational understanding of this compound's physicochemical properties for researchers. The data and protocols presented herein are intended to facilitate further investigation and application of this potent antifungal agent in scientific and developmental contexts.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. usbio.net [usbio.net]

- 4. This compound | C15H17ClN2O2 | CID 37907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. How does this compound play a dandruff role in shampoo formulation? [sprchemical.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. macsenlab.com [macsenlab.com]

- 9. This compound - Ataman Kimya [atamanchemicals.com]

- 10. This compound | 38083-17-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. specialchem.com [specialchem.com]

- 12. This compound CAS#: 38083-17-9 [m.chemicalbook.com]

- 13. This compound | 38083-17-9 [chemicalbook.com]

- 14. This compound | Antibiotic | Antifungal | TargetMol [targetmol.com]

- 15. This compound - Ataman Kimya [atamanchemicals.com]

- 16. ec.europa.eu [ec.europa.eu]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. qzebright.com [qzebright.com]

- 19. naturallythinking.com [naturallythinking.com]

- 20. ijpsr.com [ijpsr.com]

- 21. ijpsr.com [ijpsr.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 25. HPLC Method for Determination of this compound in Dandruff Shampoo on Primesep B Column | SIELC Technologies [sielc.com]

- 26. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 27. This compound (Ref: 106162) [sitem.herts.ac.uk]

- 28. m.youtube.com [m.youtube.com]

- 29. This compound is a new potent inducer of rat hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Induction and inhibition of cytochrome P450 and drug-metabolizing enzymes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Induction and Inhibition of Cytochrome P450 and Drug-Metabolizing Enzymes by this compound [jstage.jst.go.jp]

- 32. Antifungal this compound alters androgenic pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Climbazole's Disruption of Ergosterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Climbazole, a widely utilized topical antifungal agent, exerts its efficacy primarily through the targeted disruption of ergosterol biosynthesis in fungal pathogens. As a member of the azole class of antifungals, this compound specifically inhibits the enzyme lanosterol 14α-demethylase (CYP51), a critical catalyst in the conversion of lanosterol to ergosterol. This inhibition leads to a cascade of downstream effects, including the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol precursors. The consequential alterations in membrane integrity and function ultimately result in the cessation of fungal growth and cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, detailed experimental protocols for its evaluation, and a summary of its inhibitory effects.

Introduction

Ergosterol is the principal sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex, multi-step pathway that serves as a primary target for many antifungal drugs. This compound, a synthetic imidazole derivative, has demonstrated broad-spectrum activity against various fungi, notably Malassezia species, which are implicated in common skin conditions such as dandruff and seborrhoeic dermatitis.[1][2] Its mechanism of action centers on the specific inhibition of a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51).[3] This targeted action disrupts the fungal cell membrane, leading to a fungistatic or fungicidal effect.[1]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary molecular target of this compound is the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene. This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a pivotal step in the biosynthesis of ergosterol.

This compound, like other azole antifungals, possesses a heterocyclic nitrogen atom that binds to the heme iron atom within the active site of CYP51. This interaction competitively inhibits the binding of the natural substrate, lanosterol, thereby blocking the demethylation process. The inhibition of CYP51 leads to two major consequences:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a significant reduction in the cellular levels of ergosterol.

-

Accumulation of Toxic Precursors: The enzymatic block leads to the accumulation of lanosterol and other 14α-methylated sterol intermediates.[4] These precursors are unable to fulfill the structural and functional roles of ergosterol and their incorporation into the fungal membrane is believed to contribute to cellular stress and toxicity.[4]

The overall impact of these events is a profound disruption of the fungal cell membrane's structure and function, leading to increased permeability, leakage of cellular contents, and inhibition of fungal growth.[1]

Quantitative Data

The antifungal activity of this compound can be quantified through various metrics, including the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50) against the target enzyme.

| Parameter | Organism | Value | Reference |

| Median MIC | Malassezia furfur | <0.06 µg/mL | [5] |

| MIC | Malassezia furfur | 62.5 µg/mL | [6] |

| MIC | Malassezia globosa | 125 µg/mL | [6] |

| MIC | Malassezia restricta | 125 µg/mL | [6] |

Note: MIC values can vary depending on the specific strain and the testing methodology.

Experimental Protocols

The following section details the methodologies for key experiments to evaluate the effect of this compound on ergosterol biosynthesis.

Fungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.

Methodology: Broth microdilution assays are a standard method for determining the MIC of antifungal agents.

Protocol:

-

Fungal Inoculum Preparation: Culture the desired fungal strain (e.g., Malassezia furfur) on an appropriate medium (e.g., modified Dixon's agar). Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Drug Dilution: Prepare a series of twofold dilutions of this compound in a suitable broth medium (e.g., RPMI 1640) in a 96-well microtiter plate.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 32°C) for a specified period (e.g., 48-72 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

CYP51 Enzyme Inhibition Assay

Objective: To determine the IC50 value of this compound against lanosterol 14α-demethylase (CYP51).

Methodology: A cell-free enzyme assay using recombinant fungal CYP51.

Protocol:

-

Recombinant Enzyme Preparation: Express and purify recombinant fungal CYP51 from a suitable expression system (e.g., E. coli or Pichia pastoris).

-

Reaction Mixture: Prepare a reaction mixture containing the purified CYP51 enzyme, a source of reducing equivalents (e.g., NADPH-cytochrome P450 reductase), and the substrate lanosterol in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Reaction Initiation and Incubation: Initiate the reaction by adding NADPH and incubate at an optimal temperature (e.g., 37°C) for a defined period.

-

Sterol Extraction: Stop the reaction and extract the sterols using an organic solvent (e.g., hexane or ethyl acetate).

-

Analysis: Analyze the extracted sterols using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of lanosterol and the demethylated product.

-

IC50 Calculation: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of enzyme activity.[8]

Sterol Composition Analysis

Objective: To analyze the changes in the sterol profile of fungal cells treated with this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) analysis of extracted sterols.

Protocol:

-

Fungal Culture and Treatment: Grow the fungal cells in the presence and absence of a sub-inhibitory concentration of this compound.

-

Cell Harvesting and Lysis: Harvest the fungal cells by centrifugation and lyse them to release the cellular contents.

-

Saponification and Sterol Extraction: Saponify the total lipids using alcoholic potassium hydroxide to hydrolyze sterol esters. Extract the non-saponifiable lipids, which contain the free sterols, using an organic solvent like n-hexane.

-

Derivatization (for GC-MS): For GC-MS analysis, derivatize the extracted sterols (e.g., silylation) to increase their volatility.

-

Chromatographic Analysis:

-

GC-MS: Separate the derivatized sterols on a suitable capillary column and identify and quantify them based on their mass spectra and retention times.

-

HPLC: Separate the underivatized sterols on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol/acetonitrile) and detect them using a UV or diode array detector.

-

-

Data Analysis: Compare the sterol profiles of the this compound-treated and untreated cells to identify the depletion of ergosterol and the accumulation of precursor sterols like lanosterol.

Downstream Effects of Ergosterol Depletion

The inhibition of ergosterol biosynthesis by this compound triggers a series of downstream cellular events that contribute to its antifungal activity:

-